molecular formula C20H22N4OS B5429991 5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine

5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine

カタログ番号 B5429991
分子量: 366.5 g/mol
InChIキー: GOKJEFCFUFYQOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This molecule belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential therapeutic applications. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other hematologic malignancies.

科学的研究の応用

5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has shown promising results in preclinical studies for the treatment of lymphoma, leukemia, and other hematologic malignancies. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the B-cell receptor (BCR) signaling pathway, which is essential for the survival and growth of cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and venetoclax.

作用機序

5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine inhibits the B-cell receptor (BCR) signaling pathway by targeting Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of this pathway. BTK plays a crucial role in the survival and growth of cancer cells by promoting the activation of various downstream signaling pathways, such as the PI3K/Akt and NF-κB pathways. This compound binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the activation of downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the BCR signaling pathway. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and venetoclax. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to have a good safety profile, with no significant adverse effects observed in preclinical studies.

実験室実験の利点と制限

One of the main advantages of 5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine is its ability to selectively target the BCR signaling pathway, which is essential for the survival and growth of cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and venetoclax. However, one of the main limitations of this compound is its specificity for BTK, which may limit its efficacy in certain types of cancer. This compound may also have limited efficacy in cancers that do not rely on the BCR signaling pathway for their survival and growth.

将来の方向性

There are several future directions for the development and application of 5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine. One potential direction is the combination of this compound with other targeted therapies, such as PI3K inhibitors or NF-κB inhibitors, to enhance its anti-tumor activity. Another potential direction is the development of this compound as a monotherapy for the treatment of other types of cancer, such as solid tumors. Additionally, the identification of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and selective BTK inhibitors may help to overcome some of the limitations of this compound and improve its efficacy in the treatment of cancer.

合成法

The synthesis of 5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine involves the reaction of 2-(2-thienyl)pyrimidine-4-carboxylic acid with 3-(2-pyridinylmethoxy)-1-piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

特性

IUPAC Name

5-[[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl]-2-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-2-8-21-17(5-1)15-25-18-6-3-9-24(14-18)13-16-11-22-20(23-12-16)19-7-4-10-26-19/h1-2,4-5,7-8,10-12,18H,3,6,9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKJEFCFUFYQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(N=C2)C3=CC=CS3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。